2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
Description
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a synthetic compound featuring a cyclohexanecarboxylic acid core linked via a hydrazinecarbonyl group to a 2-iodobenzoyl moiety. The iodine atom in the ortho position of the benzoyl group contributes to its distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in halogen-bonding interactions or as a radiolabeled probe.
Properties
IUPAC Name |
2-[[(2-iodobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O4/c16-12-8-4-3-7-11(12)14(20)18-17-13(19)9-5-1-2-6-10(9)15(21)22/h3-4,7-10H,1-2,5-6H2,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZHYVZCXLMOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves multiple steps. One common synthetic route includes the reaction of 2-iodobenzoyl chloride with hydrazine to form 2-(2-iodobenzoyl)hydrazine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Chemical Reactions Analysis
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Presumed formula based on analogs. †Calculated based on similar iodine-containing analogs .
Substituent Effects
- Iodo vs. The trimethoxy analog () exhibits higher polarity due to oxygen-rich substituents, likely improving aqueous solubility.
Thienyl vs. Benzoyl Moieties :
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight (~443.24 g/mol) is higher than methoxy-substituted analogs (e.g., 380.40 g/mol in ) due to iodine’s atomic mass. This increased weight may correlate with slower metabolic clearance but higher lipophilicity, impacting membrane permeability .
Hydrazine Linker and Cyclohexane Core
- All compounds feature a hydrazinecarbonyl linker , which imparts conformational flexibility and hydrogen-bonding capacity. Substituents on the benzoyl group modulate the linker’s electronic environment; for example, electron-withdrawing iodine may polarize the hydrazine bond, enhancing reactivity .
- The cyclohexanecarboxylic acid core provides a rigid scaffold. Stereochemistry (e.g., undefined stereocenters in ) could influence spatial interactions in biological targets .
Biological Activity
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C15H17IN2O4 and a molecular weight of 416.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from 2-iodobenzoyl chloride and hydrazine to form an intermediate, which is then reacted with cyclohexanecarboxylic acid chloride to yield the final product. The chemical reactions can be summarized as follows:
- Formation of 2-(2-iodobenzoyl)hydrazine :
- Reaction of 2-iodobenzoyl chloride with hydrazine.
- Formation of the final product :
- Reaction of the intermediate with cyclohexanecarboxylic acid chloride.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, with indications that it may interfere with cellular processes such as DNA replication and protein synthesis.
The mechanism of action is believed to involve the compound's interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these pathways further.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-{[2-(2-Bromobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid | Bromine instead of iodine | Varies; generally lower reactivity |
| 2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid | Chlorine instead of iodine | Less reactive than iodine counterpart |
| 2-{[2-(2-Fluorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid | Fluorine substitution | Different electronic properties affecting activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : Research published in various journals indicates that derivatives of hydrazine compounds have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar properties .
- Anticancer Research : A study focusing on hydrazone derivatives indicated that certain structural modifications could enhance anticancer activity. The incorporation of halogenated benzoyl groups has been linked to increased potency against cancer cell lines .
- Mechanistic Insights : Investigations into the mechanism have revealed that compounds like this one can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
